molecular formula C15H13ClF2O B8772121 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) CAS No. 50366-31-9

4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE)

Cat. No.: B8772121
CAS No.: 50366-31-9
M. Wt: 282.71 g/mol
InChI Key: FFEFFMLVFNFYPA-UHFFFAOYSA-N
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Description

4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a methoxy group, which is further connected to a 2-chloroethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) typically involves the reaction of 4-fluorophenol with a suitable chlorinating agent to form 4-fluorophenyl chloride. This intermediate is then reacted with methanol in the presence of a base to yield bis(4-fluorophenyl)methanol. Finally, the bis(4-fluorophenyl)methanol undergoes a substitution reaction with 2-chloroethanol to produce the desired compound.

Industrial Production Methods: Industrial production of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods may also incorporate continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Formation of bis(4-fluorophenyl)methanone or bis(4-fluorophenyl)acetic acid.

    Reduction: Production of bis(4-fluorophenyl)methanol or bis(4-fluorophenyl)methane.

    Substitution: Generation of 1-[Bis(4-fluorophenyl)methoxy]-2-amine or 1-[Bis(4-fluorophenyl)methoxy]-2-thioethane.

Scientific Research Applications

4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Bis(4-fluorophenyl)methanol: Shares the bis(4-fluorophenyl) moiety but lacks the chloroethane group.

    1-Ethynyl-4-fluorobenzene: Contains a fluorophenyl group but differs in the presence of an ethynyl group instead of a methoxy-chloroethane structure.

    Vanoxerine: A piperazine derivative with bis(4-fluorophenyl)methoxy groups, used in research for its pharmacological activities.

Uniqueness: 4,4'-((2-CHLOROETHOXY)METHYLENE)BIS(FLUOROBENZENE) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

50366-31-9

Molecular Formula

C15H13ClF2O

Molecular Weight

282.71 g/mol

IUPAC Name

1-[2-chloroethoxy-(4-fluorophenyl)methyl]-4-fluorobenzene

InChI

InChI=1S/C15H13ClF2O/c16-9-10-19-15(11-1-5-13(17)6-2-11)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2

InChI Key

FFEFFMLVFNFYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 20 parts of 2-chloroethanol, 3 parts of sulfuric acid and 16 parts of benzene was heated on a water-bath. Then there were added dropwise 35 parts of 4-fluoro-α-(4-fluorophenyl)benzenemethanol dissolved in 32 parts of benzene. After the addition was complete, the whole was stirred and refluxed for 4 hours. After cooling the reaction mixture was poured into water. The benzene layer was separated, dried over calcium chloride and evaporated. The residue was distilled in vacuo, yielding 35 parts of 1,1'-[(2-chloroethoxy)methylene]bis[4-fluorobenzene]; bp. 164°-166° C. at 1.5 mm. pressure; nD20 : 1.5462; d2020 : 1.2290 (intermediate 1).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2-Chloroethanol (2) (4.1 g, 51 mmol) was added to a 500 ml three neck round bottom flask containing 250 ml of toluene and sulfuric acid(1 ml, 18 mmol). A solution of 4,4'-difluorobenzhydrol (1) (9.16 g, 41.6 mmol) in 50 ml of toluene was then added dropwise over 30 minutes. Once addition was complete the resulting mixture was heated to reflux for 3 hours. At the end of this time the mixture was washed with 10% sodium carbonate (150 ml), water (150 ml), and dried over anhydrous magnesium sulfate. The mixture was then filtered and the solvents were evaporated under reduced pressure to afford a clear yellow liquid. The material was distilled on a Kugelrohr distillation apparatus at 140° C., 0.5 mm Hg to afford the desired product (3) (7.0 g, 60%) as a clear and colorless liquid which crystallized slowly upon standing.
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